molecular formula C9H8N2O B11926768 (NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

Cat. No.: B11926768
M. Wt: 160.17 g/mol
InChI Key: KSVPBLUWVAYFSN-WDZFZDKYSA-N
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Description

1H-indole-6-carbaldehyde oxime: is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indole-6-carbaldehyde oxime can be synthesized through various methods. One common approach involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: While specific industrial production methods for 1H-indole-6-carbaldehyde oxime are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1H-indole-6-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-indole-6-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indole ring can participate in π-π stacking interactions and hydrophobic interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1H-indole-6-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxime group provides additional functionality compared to other indole carbaldehydes, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6-

InChI Key

KSVPBLUWVAYFSN-WDZFZDKYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=N\O

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=NO

Origin of Product

United States

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